Cas no 2228086-11-9 (2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid)
2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2228086-11-9
- EN300-1804411
- 2-amino-2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]acetic acid
- 2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid
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- Inchi: 1S/C12H21NO2/c1-10(2)9(11(10,3)4)12(5-6-12)7(13)8(14)15/h7,9H,5-6,13H2,1-4H3,(H,14,15)
- InChI Key: YQEGEEUGLGSWMQ-UHFFFAOYSA-N
- SMILES: OC(C(C1(CC1)C1C(C)(C)C1(C)C)N)=O
Computed Properties
- Exact Mass: 211.157228913g/mol
- Monoisotopic Mass: 211.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 63.3Ų
2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1804411-0.05g |
2-amino-2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]acetic acid |
2228086-11-9 | 0.05g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1804411-0.1g |
2-amino-2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]acetic acid |
2228086-11-9 | 0.1g |
$1332.0 | 2023-09-19 | ||
| Enamine | EN300-1804411-0.25g |
2-amino-2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]acetic acid |
2228086-11-9 | 0.25g |
$1393.0 | 2023-09-19 | ||
| Enamine | EN300-1804411-0.5g |
2-amino-2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]acetic acid |
2228086-11-9 | 0.5g |
$1453.0 | 2023-09-19 | ||
| Enamine | EN300-1804411-1.0g |
2-amino-2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]acetic acid |
2228086-11-9 | 1g |
$1515.0 | 2023-06-02 | ||
| Enamine | EN300-1804411-2.5g |
2-amino-2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]acetic acid |
2228086-11-9 | 2.5g |
$2969.0 | 2023-09-19 | ||
| Enamine | EN300-1804411-5.0g |
2-amino-2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]acetic acid |
2228086-11-9 | 5g |
$4391.0 | 2023-06-02 | ||
| Enamine | EN300-1804411-10.0g |
2-amino-2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]acetic acid |
2228086-11-9 | 10g |
$6512.0 | 2023-06-02 | ||
| Enamine | EN300-1804411-1g |
2-amino-2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]acetic acid |
2228086-11-9 | 1g |
$1515.0 | 2023-09-19 | ||
| Enamine | EN300-1804411-5g |
2-amino-2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]acetic acid |
2228086-11-9 | 5g |
$4391.0 | 2023-09-19 |
2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid
Research Brief on 2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic Acid (CAS: 2228086-11-9)
The compound 2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid (CAS: 2228086-11-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the compound's role as a versatile building block in the synthesis of novel pharmaceutical agents. Its cyclopropyl and tetramethylcyclopropyl moieties confer rigidity and stereochemical complexity, making it an attractive candidate for targeting challenging biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of gamma-aminobutyric acid (GABA) receptor modulators, showing promising results in preclinical models of neurological disorders.
Advanced synthetic methodologies have been developed to optimize the production of 2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid. A team at MIT recently reported a novel asymmetric synthesis route (Nature Chemistry, 2024) that achieves 98% enantiomeric excess, addressing previous challenges in stereocontrol. This breakthrough has significant implications for scaling up production while maintaining pharmaceutical-grade purity.
From a pharmacological perspective, the molecule's unique structure enables selective interactions with biological targets. Molecular docking studies (Bioorganic & Medicinal Chemistry Letters, 2024) reveal that the tetramethylcyclopropyl group creates favorable van der Waals interactions with hydrophobic binding pockets, particularly in protein-protein interaction interfaces that are traditionally difficult to target with small molecules.
Current research directions include exploring the compound's potential in developing next-generation antibiotics. Its structural features show activity against multidrug-resistant bacterial strains by inhibiting novel targets in cell wall biosynthesis (Antimicrobial Agents and Chemotherapy, 2024). Additionally, several pharmaceutical companies have included derivatives of this compound in their pipelines for inflammatory and autoimmune diseases.
In conclusion, 2-amino-2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylacetic acid represents an exciting scaffold in medicinal chemistry with diverse therapeutic potential. The recent advances in its synthesis and biological characterization position it as a valuable tool for addressing unmet medical needs. Further research is warranted to fully explore its applications and optimize its pharmacological properties.
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